![molecular formula C20H13ClFN3O2S2 B2852378 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1260985-86-1](/img/structure/B2852378.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
This compound is a chemical with the linear formula C24H19ClFN3O2S2 . It is part of a class of compounds known as thienopyrimidines, which are characterized by a fused ring structure containing a thiophene and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl moiety attached to a 4-chlorophenyl group and a 4-fluorophenyl group via a sulfanyl-acetamide linker . The compound’s structure can be further analyzed using techniques such as 1H-NMR and 13C-NMR .Physical And Chemical Properties Analysis
The compound has a molecular weight of 500.017 . Further physical and chemical properties, such as melting point, solubility, and stability, are not provided in the search results.Scientific Research Applications
Antiviral Research
The structural similarity of F3411-1024 to indole derivatives suggests potential antiviral applications. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The thieno[3,2-d]pyrimidin moiety in F3411-1024 could be explored for its efficacy against a range of RNA and DNA viruses.
Anti-HIV Activity
Given the bioactive nature of indole derivatives in HIV-1 inhibition , F3411-1024 could be investigated for its potential as an anti-HIV agent. Its ability to bind with high affinity to multiple receptors may lead to the development of new therapeutic compounds for HIV treatment.
Anticancer Properties
The compound’s chemical structure, which includes a thieno[3,2-d]pyrimidin ring, might be conducive to anticancer activity. Research on similar heterocyclic compounds has shown promise in the development of new anticancer drugs . F3411-1024 could be a candidate for screening in various cancer cell lines.
Antioxidant Applications
Oxidative stress is a common pathway leading to various diseases. Indole derivatives have shown antioxidant properties , and F3411-1024 could be assessed for its ability to scavenge free radicals and protect against cellular damage.
Neuroprotective Effects
The compound’s potential to influence acetylcholinesterase activity, as seen in other sulfanyl derivatives , suggests possible neuroprotective effects. F3411-1024 could be studied for its impact on nerve pulse transmission and its therapeutic potential in neurodegenerative diseases.
Optical and Electronic Material Research
The electronic structure of F3411-1024 might be suitable for applications in nonlinear optics, as indicated by studies on related compounds . Its polarizability and potential for harmonic generation could be of interest in the development of new optical materials.
Agricultural Chemical Research
Indole derivatives are known to influence plant growth and development . F3411-1024 could be studied for its role as a synthetic plant hormone or as a lead compound for developing new agrochemicals.
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S2/c21-12-1-7-15(8-2-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-14-5-3-13(22)4-6-14/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPRQUAUPUUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
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